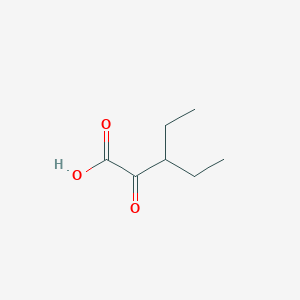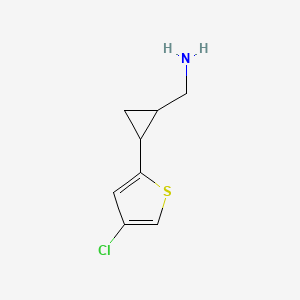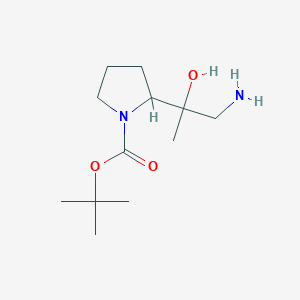
3-Ethyl-2-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-oxopentanoic acid: is an organic compound with the molecular formula C7H12O3. It is a keto acid, characterized by the presence of both a ketone and a carboxylic acid functional group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Ethyl-2-oxopentanoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-ethyl-2-pentanol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically requires an acidic medium and is carried out under controlled temperature conditions to prevent over-oxidation.
Industrial Production Methods: In an industrial setting, this compound can be produced via the catalytic oxidation of 3-ethyl-2-pentanol. This process often employs a metal catalyst such as palladium or platinum supported on a carrier material. The reaction is conducted in a continuous flow reactor to ensure efficient conversion and high yield.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-2-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce this compound derivatives.
Reduction: The ketone group can be reduced to form 3-ethyl-2-hydroxypentanoic acid using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alcohols, amines, acid chlorides, basic or acidic catalysts.
Major Products:
Oxidation: Higher oxidation state derivatives.
Reduction: 3-Ethyl-2-hydroxypentanoic acid.
Substitution: Esters, amides, and other functionalized derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-2-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 3-ethyl-2-oxopentanoic acid involves its interaction with various molecular targets and pathways. As a keto acid, it can participate in enzymatic reactions that involve the transfer of keto and carboxyl groups. These reactions are crucial in metabolic pathways, where the compound can act as an intermediate or a substrate for enzyme-catalyzed transformations.
Comparación Con Compuestos Similares
3-Methyl-2-oxopentanoic acid: Similar structure but with a methyl group instead of an ethyl group.
4-Methyl-2-oxopentanoic acid: Similar structure with the ketone group at a different position.
3-Ethyl-4-oxopentanoic acid: Similar structure with the ketone group at a different position.
Uniqueness: 3-Ethyl-2-oxopentanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable in synthetic chemistry and various research applications.
Propiedades
Número CAS |
34906-88-2 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
3-ethyl-2-oxopentanoic acid |
InChI |
InChI=1S/C7H12O3/c1-3-5(4-2)6(8)7(9)10/h5H,3-4H2,1-2H3,(H,9,10) |
Clave InChI |
CKGNFKNZKFVYQG-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-Cyanophenyl)amino]cyclopropane-1-carboxylicacid](/img/structure/B13530093.png)
![rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoicacid](/img/structure/B13530097.png)







![1-(1H-Benzo[d]imidazol-5-yl)cyclopentane-1-carboxylic acid](/img/structure/B13530139.png)

